molecular formula C17H16BrNO3 B2794740 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide CAS No. 331462-17-0

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide

Cat. No.: B2794740
CAS No.: 331462-17-0
M. Wt: 362.223
InChI Key: MZJXMPSCXOFUAV-RMKNXTFCSA-N
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Description

3-(3-Bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide (CAS: 331462-17-0) is a synthetic acrylamide derivative with a molecular formula of $ \text{C}{17}\text{H}{16}\text{BrNO}_{3} $ and a molecular weight of 362.22 g/mol. Its structure features a bromophenyl group at the 3-position of the acrylamide backbone and a 2,5-dimethoxyphenyl group as the amide substituent (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive cinnamic acid derivatives and phenolic amides, which are known for diverse pharmacological activities such as anti-inflammatory, neuroprotective, and enzyme inhibitory effects.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJXMPSCXOFUAV-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide typically involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxyaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C17H16BrNO3
  • Molecular Weight : 356.22 g/mol
  • Structural Features : The compound consists of a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide backbone, which influences its reactivity and biological properties.

Chemistry

In the realm of organic synthesis, 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide serves as a building block for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic chemistry.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionExample Reagents
OxidationConverts bromophenyl to quinonesPotassium permanganate
ReductionConverts acrylamide to amineLithium aluminum hydride
SubstitutionHalogen substitution with nucleophilesSodium methoxide

Biology

The compound has been investigated for its biological activities , particularly as an enzyme inhibitor and potential therapeutic agent. Research indicates that it may exhibit antimicrobial and anticancer properties.

Antimicrobial Activity : Studies have shown that derivatives of acrylamide compounds can inhibit bacterial growth effectively. For instance, related compounds demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of Acrylamide Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
A0.220.2585
Control--30

Anticancer Potential : The compound has been tested for cytotoxic effects on various cancer cell lines. Acrylamide derivatives have shown promising results in inducing apoptosis in cancer cells.

Table 3: Cytotoxic Activity of Acrylamide Derivatives

CompoundCell LineIC50 (μM)
AMCF-715
BHeLa20
CA54925

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties , including anti-inflammatory and anticancer activities. The mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity.

Case Study 1: Antimicrobial Evaluation

A study evaluated various acrylamide derivatives for their antimicrobial properties against pathogenic bacteria. The results indicated that certain compounds exhibited significant inhibitory effects on bacterial growth, highlighting the potential of these compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of acrylamide derivatives on different cancer cell lines. The findings revealed that some derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as novel anticancer agents.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substitutions

(a) (E)-N-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)acrylamide (4p)

  • Structure : Differs by replacing the 3-bromophenyl group with a 4-fluorophenyl moiety.
  • Synthesis: Prepared via nickel-catalyzed reductive aminocarbonylation, yielding 44% purity after preparative TLC.

(b) 3-(3-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide (21)

  • Structure: Incorporates a cyano group at the α-position and a sulfamoylphenyl amide group.
  • Properties : Higher molecular weight (406.25 g/mol) and distinct IR peaks at 2218 cm$^{-1}$ (C≡N) and 1685 cm$^{-1}$ (C=O).
Methoxy-Substituted Acrylamide Derivatives

(a) (E)-3-(2,5-Dimethoxyphenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)-amino)ethyl)acrylamide (16)

  • Structure : Shares the 2,5-dimethoxyphenyl group but includes a tetrahydroacridine-linked ethylamine chain.
  • Synthesis : 39% yield via coupling of 3-(2,5-dimethoxyphenyl)acrylic acid with a tetrahydroacridine amine.

(b) 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 6)

  • Structure : Contains a catechol-like 4-hydroxy-3-methoxyphenyl group and a hydroxy/methoxy-substituted ethylamide.
  • Source : Isolated from Corydalis hendersonii (Tibetan medicinal plant).
  • Activity : Exhibited platelet aggregation inhibition (>60% for ADP/AA pathways) and PC12 cell protection.

Biological Activity

3-(3-bromophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is an organic compound belonging to the acrylamide class, characterized by its unique chemical structure that includes bromine and dimethoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18BrNO2\text{C}_{18}\text{H}_{18}\text{BrN}O_{2}

This compound features a bromophenyl group and a dimethoxyphenyl group attached to an acrylamide backbone, which influences its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and bind to target sites.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or altering enzyme conformations.
  • Microtubule Destabilization : Similar compounds have shown potential as microtubule-destabilizing agents, suggesting that this compound may also affect microtubule dynamics in cancer cells .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

  • In vitro Studies : Compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. These studies reported IC50 values in the micromolar range, indicating potential efficacy in inhibiting cancer cell growth .
  • Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing morphological changes in cell structures .

Case Studies and Research Findings

StudyFindingsCell Lines Tested
Induced apoptosis in MDA-MB-231 cells; enhanced caspase-3 activityMDA-MB-231
Significant inhibition of tubulin polymerization; potential as a microtubule destabilizerHeLa, A549
Demonstrated moderate antiproliferative activity; effective against various cancer typesHT-29, Jurkat

Q & A

Q. What in vitro/in vivo models are optimal for evaluating neuroprotective or anticancer potential?

  • Methodological Answer :
  • In Vitro : Use SH-SY5Y (neuroprotection) or MCF-7 (anticancer) cells with MTT assays.
  • In Vivo : Zebrafish xenografts for preliminary toxicity; murine models for pharmacokinetics (CYP450 profiling) .

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